2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzotriazole moiety, a cyclohexene ring, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzotriazole and pyrazole intermediates. The key steps include:
Formation of Benzotriazole Intermediate: Benzotriazole is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Preparation of Pyrazole Intermediate: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The benzotriazole and pyrazole intermediates are coupled using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzotriazole and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The benzotriazole and pyrazole rings can bind to active sites of enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Known for its UV-absorbing properties and used in sunscreens and plastics.
2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol: Identified as a substance of very high concern due to its persistence and bioaccumulation potential.
Uniqueness
2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide stands out due to its combination of benzotriazole and pyrazole rings, which confer unique chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(13-23-16-9-5-4-8-15(16)21-22-23)20-17-10-11-19-24(17)12-14-6-2-1-3-7-14/h1-2,4-5,8-11,14H,3,6-7,12-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBBJVTXJCYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2C(=CC=N2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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